ethyl 4-(4-bromophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (from the “ethyl …carboxylate” part of the name), an amine group (from the “isonicotinoylamino” part), a bromophenyl group (from the “4-bromophenyl” part), and a thiophene ring (from the “thiophenecarboxylate” part). These functional groups suggest that this compound might have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group might be introduced using a bromination reaction, the isonicotinoylamino group might be introduced using a substitution or addition reaction, and the thiophenecarboxylate group might be introduced using a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The thiophene ring would also likely be planar. The isonicotinoylamino group might introduce some steric hindrance and could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom in the bromophenyl group might make that part of the molecule more electrophilic, making it a potential site for nucleophilic attack. The amine group might act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could potentially increase its boiling point and melting point compared to similar compounds without a bromine atom .Future Directions
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-19(24)16-15(12-3-5-14(20)6-4-12)11-26-18(16)22-17(23)13-7-9-21-10-8-13/h3-11H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKDNGENQAUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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